molecular formula C9H13NO2 B1323475 3-(6-Methylpyridin-2-yloxy)propan-1-ol CAS No. 401811-95-8

3-(6-Methylpyridin-2-yloxy)propan-1-ol

Cat. No. B1323475
CAS RN: 401811-95-8
M. Wt: 167.2 g/mol
InChI Key: RFEVJSKOJXQXCH-UHFFFAOYSA-N
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Description

The compound "3-(6-Methylpyridin-2-yloxy)propan-1-ol" is a chemical that belongs to the class of organic compounds known as pyridines with additional functional groups. It is characterized by a pyridine ring, which is a heterocyclic aromatic ring with one nitrogen atom, substituted with a methyl group and an oxypropanol chain. This structure suggests that the compound could have interesting chemical and biological properties, potentially useful in various applications such as pharmaceuticals, materials science, or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related pyridine derivatives has been reported in several studies. For instance, the synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives was achieved through a two-step process involving the reaction of 3-hydroxylpyridine derivatives with 3-chloro-1,2-epoxypropane followed by epoxy cleavage with phenylpiperazine . Another related compound, 2-ethyl-6-methyl-3-hydroxypyridine, was synthesized through the acylation of 2-methylfuran with propionic anhydride, showcasing a method that could potentially be adapted for the synthesis of "this compound" .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be quite complex, as seen in the crystal and molecular structure analysis of 3-methyl-4-(2,4,6-triphenylpyridinium-1-yl)-phenolate salts . The structure is influenced by the type of acids used in the synthesis, which can lead to different properties and arrangements in the crystalline state. For "this compound," a similar analysis would involve X-ray diffraction to determine the arrangement of atoms and the geometry of the molecule.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can vary significantly depending on the substituents and the functional groups present. For example, the cyclisation of 3-(p-methylphenyl)propan-1-ol via its alkoxyl radical and aryl radical cation intermediates shows that the compound can undergo competing cyclisation reactions, which are influenced by pH and result in different product yields and regioselectivities . This suggests that "this compound" could also participate in various chemical reactions, potentially leading to interesting and useful products.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are determined by their molecular structure. For instance, the novel phthalide derivative 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one was analyzed for its electronic properties, such as HOMO and LUMO energies, and thermodynamic properties, which were calculated using DFT methods . These properties are crucial for understanding the reactivity and potential applications of the compound. Similarly, the physical and chemical properties of "this compound" would need to be determined through experimental measurements and theoretical calculations to fully understand its characteristics.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in the synthesis of complex molecules, such as in the study by Hoogenboom et al. (2007), where 3-(2,2':6',2''-Terpyridin-4'-yloxy)propyl toluene-4-sulfonate was synthesized. This work highlights the compound's utility in forming structures with potential applications in material science and catalysis (Hoogenboom et al., 2007).

Pharmacological Potential

  • A study by Hutchinson et al. (2003) described the synthesis and evaluation of a potent antagonist of the alpha(v)beta(3) receptor, indicating potential applications in the treatment of osteoporosis. This research underlines the compound's relevance in developing new therapeutic agents (Hutchinson et al., 2003).

Material Science and Catalysis

  • The work by Keypour et al. (2015) on unsymmetrical tripodal amines, including compounds similar in structure to "3-(6-Methylpyridin-2-yloxy)propan-1-ol", explored their coordination chemistry with zinc(II). Such studies are crucial for advancing materials science and catalysis, demonstrating the compound's versatility in forming metal complexes with potential industrial applications (Keypour et al., 2015).

Antidepressant Research

  • Research into new antidepressants has identified compounds structurally related to "this compound" that exhibit dual 5-HT1A receptor antagonism and serotonin reuptake inhibition. This dual activity suggests potential applications in developing more effective treatments for depression, as shown in the studies by Takeuchi et al. (2003) (Takeuchi et al., 2003).

properties

IUPAC Name

3-(6-methylpyridin-2-yl)oxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-8-4-2-5-9(10-8)12-7-3-6-11/h2,4-5,11H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEVJSKOJXQXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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